molecular formula C18H19NO5S B15172468 4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920803-45-8

4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate

Cat. No.: B15172468
CAS No.: 920803-45-8
M. Wt: 361.4 g/mol
InChI Key: ZSGBTKCROKBTDA-KRWDZBQOSA-N
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Description

4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of benzenesulfonates This compound is characterized by the presence of a morpholine ring substituted with an ethyl group and a phenyl benzenesulfonate moiety

Preparation Methods

The synthesis of 4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate can be achieved through several synthetic routes. One common method involves the reaction of 4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonate group to a sulfonic acid or sulfone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate can be compared with other benzenesulfonate derivatives, such as:

    4-(Phenyldiazenyl)phenyl benzenesulfonate: This compound has an azo group instead of the morpholine ring, leading to different chemical and biological properties.

    Benzenesulfonic acid derivatives: These compounds lack the morpholine ring and may have different reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

920803-45-8

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

[4-[(2R)-4-ethyl-5-oxomorpholin-2-yl]phenyl] benzenesulfonate

InChI

InChI=1S/C18H19NO5S/c1-2-19-12-17(23-13-18(19)20)14-8-10-15(11-9-14)24-25(21,22)16-6-4-3-5-7-16/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1

InChI Key

ZSGBTKCROKBTDA-KRWDZBQOSA-N

Isomeric SMILES

CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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